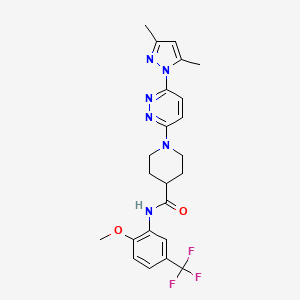
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide" is a complex molecule that appears to be related to the field of medicinal chemistry, particularly in the context of antimycobacterial activity. The structure suggests the presence of a pyrazole moiety, which is a common feature in compounds with biological activity. The molecule also contains a piperidine ring, which is often seen in drug molecules due to its favorable interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been explored in the literature. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the core pyrazole structure of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized spectroscopically, as seen in the study where the structures of synthesized compounds were determined using this method . The presence of substituents such as 3,5-dimethyl groups on the pyrazole ring and the trifluoromethyl group on the phenyl ring could influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary significantly depending on the substituents and reaction conditions. For example, the reaction of acid chloride with 2,3-diaminopyridine can lead to different products, such as the formation of a 3H-imidazo[4,5-b]pyridine derivative under basic conditions in benzene for 5 hours . This indicates that the compound may also undergo various chemical reactions, leading to a diverse range of products depending on the specific conditions applied.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide" are not detailed in the provided papers, related compounds such as imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antimycobacterial activity . These compounds have shown considerable activity against drug-sensitive and resistant MTB strains, indicating that the compound may also possess similar properties, which could be explored in further studies.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has been explored for their potential anti-inflammatory and analgesic activities. These compounds demonstrate significant inhibitory activity on COX-2 selectivity, highlighting their potential in drug development for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antioxidant and Antitumor Activities : Research into pyrazolopyridines has shown that certain derivatives possess notable antioxidant, antitumor, and antimicrobial activities. This suggests that compounds with pyrazole and pyridine units could be valuable in the development of new therapeutic agents targeting various diseases (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).
GyrB Inhibitors Against Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. This research indicates the importance of molecular hybridization in designing effective compounds against tuberculosis, showcasing the potential of combining different heterocyclic motifs to target specific bacterial enzymes (V. U. Jeankumar et al., 2013).
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-14-12-15(2)32(30-14)21-7-6-20(28-29-21)31-10-8-16(9-11-31)22(33)27-18-13-17(23(24,25)26)4-5-19(18)34-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUAPACZWHITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

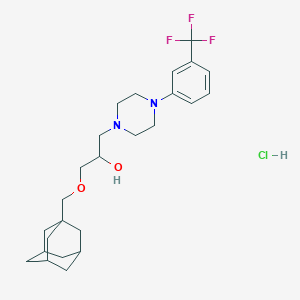

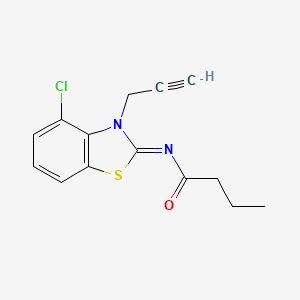
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
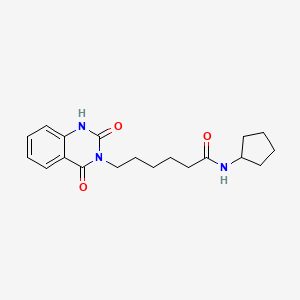
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
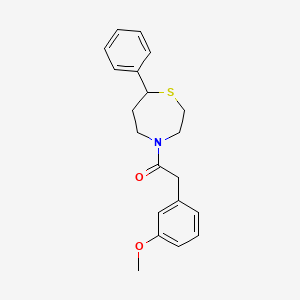
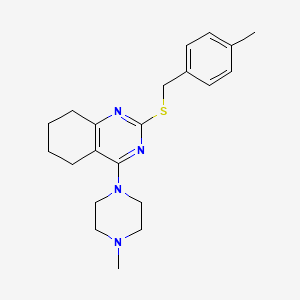
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)